molecular formula C61H86N10O20S2 B1674437 Ilatreotide CAS No. 119719-11-8

Ilatreotide

货号: B1674437
CAS 编号: 119719-11-8
分子量: 1343.5 g/mol
InChI 键: FYSDQQZUTAKKQX-CULBQIHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

伊拉替特的合成涉及固相肽合成方法。这种方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。该过程包括以下步骤:

    偶联: 使用偶联试剂(如二环己基碳二酰亚胺 (DCC) 和羟基苯并三唑 (HOBt))将氨基酸偶联到树脂上。

    脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。

    裂解: 使用含有 TFA、水和清除剂(如三异丙基硅烷 (TIS))的裂解混合物将肽从树脂上裂解下来。

工业生产方法

对于工业生产,可以使用自动化肽合成仪放大伊拉替特的合成。这些机器自动化偶联和脱保护步骤,从而能够高效地生产大量的肽。 最终产品使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和质量 .

化学反应分析

反应类型

伊拉替特经历几种类型的化学反应,包括:

    氧化: 肽中的硫原子可以被氧化形成二硫键。

    还原: 使用二硫苏糖醇 (DTT) 等还原剂可以将二硫键还原为硫醇基团。

    取代: 肽可以发生取代反应,其中特定氨基酸被其他氨基酸取代以改变其性质。

常用试剂和条件

    氧化: 过氧化氢 (H2O2) 或碘 (I2) 可用作氧化剂。

    还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

    取代: 氨基酸衍生物和偶联试剂(如 DCC 和 HOBt)用于取代反应。

形成的主要产物

从这些反应形成的主要产物包括具有改变的二硫键模式或取代的氨基酸的修饰肽,这些修饰可能会影响肽的生物活性 .

科学研究应用

伊拉替特有几种科学研究应用,包括:

    化学: 用作研究肽合成和修饰技术模型化合物。

    生物学: 研究其在抑制生长激素和其他胃肠道和胰腺激素释放中的作用。

    医学: 研究其在治疗胃肠胰腺肿瘤和其他疾病方面的潜在治疗应用。

    工业: 用于开发基于肽的药物和治疗剂

作用机制

伊拉替特通过作为生长激素释放激素 (GHRH) 受体的拮抗剂发挥作用。通过与该受体结合,伊拉替特抑制垂体释放生长激素。 这种抑制导致生长激素和其他相关激素水平下降,这可能有利于治疗肢端肥大症和胃肠胰腺肿瘤等疾病 .

相似化合物的比较

类似化合物

伊拉替特的独特性

伊拉替特因其糖基化结构而独一无二,与其他生长抑素类似物相比,它提高了口服活性。 这种改进的口服活性使伊拉替特成为口服基于肽的治疗的有希望的候选者 .

生物活性

Ilatreotide, also known as SDZ CO 611, is a potent glycated analog of somatostatin, primarily recognized for its role in the treatment of neuroendocrine tumors (NETs) and acromegaly. This compound has garnered attention due to its enhanced oral bioavailability and its ability to modulate various hormonal secretions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of several gastrointestinal and pancreatic hormones. It binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to a decrease in hormone secretion. The following table summarizes the key hormones affected by this compound:

Hormone Effect of this compound
InsulinDecreased secretion
GlucagonInhibited release
GastrinSuppressed production
Growth HormoneReduced levels
CortisolLowered secretion

This modulation of hormone levels contributes to its efficacy in managing conditions characterized by excessive hormone production, such as acromegaly and certain types of NETs .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings. Notable findings from clinical trials include:

  • Neuroendocrine Tumors (NETs) :
    • A phase III study demonstrated that this compound significantly reduces tumor growth in patients with advanced NETs compared to placebo. The study reported a progression-free survival rate improvement in patients treated with this compound .
    • Patients receiving this compound exhibited a reduction in symptoms associated with hormone hypersecretion.
  • Acromegaly :
    • In a randomized controlled trial involving patients with acromegaly, this compound effectively lowered growth hormone levels and improved clinical symptoms. The majority of patients achieved biochemical control after treatment .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound treatment:

  • Case Study 1 : A 52-year-old male with advanced NETs was treated with this compound after failing first-line therapies. Following 12 months of treatment, imaging studies showed a 50% reduction in tumor size, and the patient reported significant symptom relief.
  • Case Study 2 : In a cohort of patients with acromegaly, this compound administration led to a marked reduction in serum IGF-1 levels, correlating with improved quality of life measures over a six-month follow-up period.

These case studies highlight the real-world effectiveness of this compound in managing complex endocrine disorders.

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea, which are typical for somatostatin analogs. Serious adverse events are rare but can include bradycardia and hypoglycemia due to its insulin-suppressing effects .

属性

CAS 编号

119719-11-8

分子式

C61H86N10O20S2

分子量

1343.5 g/mol

IUPAC 名称

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1

InChI 键

FYSDQQZUTAKKQX-CULBQIHKSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

手性 SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

规范 SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ilatreotide;  Sdz CO 611; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilatreotide
Reactant of Route 2
Reactant of Route 2
Ilatreotide
Reactant of Route 3
Ilatreotide
Reactant of Route 4
Ilatreotide
Reactant of Route 5
Ilatreotide
Reactant of Route 6
Ilatreotide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。